2,2'-Binaphthyl-D14

Description

BenchChem offers high-quality 2,2'-Binaphthyl-D14 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Binaphthyl-D14 including the price, delivery time, and more detailed information at info@benchchem.com.

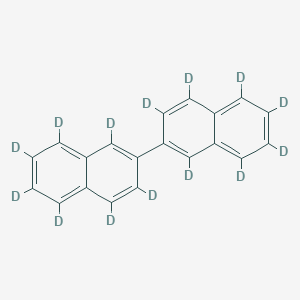

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,8-heptadeuterio-7-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-3-7-17-13-19(11-9-15(17)5-1)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBVBOUOMVTWKE-WZAAGXFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])C3=C(C4=C(C(=C(C(=C4C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Isotopically Labeled Binaphthyls

An In-Depth Technical Guide to the Synthesis and Purification of 2,2'-Binaphthyl-D14

In the landscape of modern chemical research, isotopically labeled compounds serve as indispensable tools.[1][2] The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), provides a powerful, non-invasive probe for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the precision of analytical measurements.[3][4][5] 2,2'-Binaphthyl, a foundational structure in materials science and the precursor to axially chiral ligands like BINAP, presents a key target for isotopic labeling. The fully deuterated analogue, 2,2'-Binaphthyl-D14, is of particular interest as an internal standard for mass spectrometry, enabling accurate quantification of polycyclic aromatic hydrocarbons (PAHs) in complex matrices, and as a substrate for studying kinetic isotope effects in C-H activation and functionalization reactions.[6]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 2,2'-Binaphthyl-D14. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and reproducible protocol grounded in established chemical principles.

Part 1: Synthesis of 2,2'-Binaphthyl-D14: A Strategic Approach

The synthesis of a per-deuterated molecule requires a strategy that maximizes deuterium incorporation while maintaining the integrity of the core structure. A retrosynthetic analysis reveals two primary approaches: (1) direct H-D exchange on the final 2,2'-binaphthyl scaffold, or (2) synthesis from a pre-deuterated precursor. While direct exchange is feasible for some aromatic systems[7], it often requires harsh conditions and can lead to incomplete or non-specific labeling.

Therefore, a more robust and controllable strategy is the coupling of a deuterated naphthalene precursor. This guide details the classic Ullmann coupling reaction, a reliable method for forming aryl-aryl bonds, utilizing a fully deuterated bromonaphthalene intermediate.[8][9][10]

Caption: Synthetic pathway for 2,2'-Binaphthyl-D14.

Experimental Protocol 1.1: Synthesis of 1-Bromo-naphthalene-D7

Causality: The synthesis begins with the per-deuteration of naphthalene. This is achieved via an acid-catalyzed hydrogen-deuterium exchange, a process driven by electrophilic substitution in a strongly deuterated acidic medium. Subsequent bromination at the 1-position provides the necessary handle for the Ullmann coupling.

Step 1: Per-deuteration of Naphthalene to Naphthalene-D8

-

In a heavy-walled, sealed reaction vessel, combine naphthalene (1.0 eq) with deuterated sulfuric acid (D₂SO₄, 99.5 atom % D) and deuterium oxide (D₂O, 99.9 atom % D) in a 1:5 molar ratio of naphthalene to D₂SO₄.

-

Heat the mixture to 80-100°C with vigorous stirring for 48-72 hours. The progress of the exchange can be monitored by taking small aliquots, quenching with water, extracting with an organic solvent, and analyzing by ¹H NMR to observe the disappearance of proton signals.

-

After cooling, carefully pour the reaction mixture over ice made from D₂O.

-

Extract the resulting slurry with deuterated chloroform (CDCl₃) or diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield crude Naphthalene-D8. This product is often of sufficient purity for the next step.

Step 2: Bromination of Naphthalene-D8

-

Dissolve Naphthalene-D8 (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add bromine (Br₂, 1.05 eq) dropwise with stirring, while protecting the reaction from light to prevent radical side reactions.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the red-brown color of bromine has faded.

-

Wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 1-Bromo-naphthalene-D7.

Experimental Protocol 1.2: Ullmann Coupling to 2,2'-Binaphthyl-D14

Causality: The Ullmann reaction is a copper-promoted coupling of two aryl halides to form a biaryl.[10][11] The reaction mechanism is thought to involve the formation of an organocopper intermediate.[11] High temperatures are typically required to drive the reaction, and an activated form of copper, such as copper-bronze alloy or freshly prepared copper powder, is essential for good yields.[10] Anhydrous, high-boiling solvents like dimethylformamide (DMF) or sand (as a solvent-free medium) are used.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Purpose |

| 1-Bromo-naphthalene-D7 | ~214.05 | 1.0 | Deuterated Precursor |

| Copper Powder (activated) | 63.55 | 2.0 - 3.0 | Catalyst/Reductant |

| Dimethylformamide (DMF) | 73.09 | - | High-boiling Solvent |

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (Argon or Nitrogen), combine 1-Bromo-naphthalene-D7 (1.0 eq) and activated copper powder (2.5 eq).

-

Add anhydrous DMF to the flask. The reaction can also be run solvent-free by mixing the reactants with sand.

-

Heat the reaction mixture to 200-250°C with vigorous stirring. The reaction is typically complete within 4-8 hours.

-

Monitor the reaction progress by taking aliquots and analyzing via GC-MS to observe the disappearance of the starting material and the appearance of the product peak at the expected higher mass.

-

Once the reaction is complete, cool the mixture to room temperature.

Part 2: Purification of 2,2'-Binaphthyl-D14

A multi-step purification process is critical to remove unreacted starting materials, copper salts, and polymeric side products, ensuring high purity of the final compound.

Caption: General purification workflow for 2,2'-Binaphthyl-D14.

Experimental Protocol 2.1: Work-up and Initial Purification

-

Dilute the cooled reaction mixture with a suitable organic solvent like toluene or dichloromethane.

-

Filter the mixture through a pad of Celite® to remove the bulk of the copper and copper salts.

-

Transfer the filtrate to a separatory funnel and wash extensively with dilute aqueous ammonia or ammonium chloride solution to remove any remaining copper complexes, followed by washing with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid product.

Experimental Protocol 2.2: Column Chromatography

Causality: Silica gel chromatography is an effective method for separating the nonpolar 2,2'-Binaphthyl-D14 from more polar impurities and any residual starting material. A nonpolar eluent system is used.

-

Prepare a silica gel slurry in a nonpolar solvent like hexane.

-

Load the crude product onto the column (either as a concentrated solution adsorbed onto a small amount of silica or directly if solubility permits).

-

Elute the column with a nonpolar mobile phase, such as hexane or a hexane/toluene gradient. 2,2'-Binaphthyl-D14, being a hydrocarbon, will elute relatively quickly.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

Experimental Protocol 2.3: Recrystallization

Causality: Recrystallization is the ultimate step to achieve high crystalline purity. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For binaphthyl systems, solvents like toluene, ethanol, or methanol are often effective.[12][13] Stirring during crystallization can improve enantiomeric excess in chiral systems, and while not directly applicable here, it can promote the formation of well-defined crystals.[14]

-

Dissolve the product from chromatography in a minimum amount of hot toluene or a toluene/hexane mixture.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (-20°C) to maximize crystal formation.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under high vacuum.

Part 3: Analytical Characterization for Structure and Purity Verification

A combination of analytical techniques is essential to confirm the identity, isotopic enrichment, and purity of the final product.[15]

| Technique | Purpose | Expected Result for 2,2'-Binaphthyl-D14 |

| GC-MS | Molecular Weight Confirmation & Isotopic Purity | Molecular ion (M⁺) peak at m/z ≈ 268. Isotopic distribution should confirm >98% D14. |

| ¹H NMR | Assessment of Deuteration | Absence or significant reduction (<2%) of signals in the aromatic region (7.0-8.0 ppm). |

| ²H NMR | Confirmation of Deuterium Presence | Presence of signals in the aromatic region corresponding to the different deuterium environments. |

| ¹³C NMR | Carbon Skeleton Confirmation | A spectrum consistent with the 2,2'-binaphthyl carbon framework. C-D coupling may be observed. |

| HPLC/GC | Final Chemical Purity | A single major peak, indicating purity >99%. |

The integration of NMR, GC-MS, and LC-MS provides a comprehensive and reliable characterization of deuterated compounds, ensuring the final product meets the stringent quality standards required for research and development.[15]

References

-

Schreiner, P. R., et al. (2023). Theoretical Studies of the Mechanism of Ullmann Coupling of Naphthyl Halogen Derivatives to Binaphtyl on Coinage Metals. ACS Publications. Available at: [Link]

-

Organic Syntheses Procedure. (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. Organic Syntheses. Available at: [Link]

-

Kondepudi, D. K., et al. (2005). Chiral Symmetry Breaking in Stirred Crystallization of 1,1'-Binaphthyl Melt. The Journal of Physical Chemistry B. Available at: [Link]

-

Schreiner, P. R., et al. (2023). Theoretical Studies of the Mechanism of Ullmann Coupling of Naphthyl Halogen Derivatives to Binaphtyl on Coinage Metals. The Journal of Physical Chemistry C. Available at: [Link]

-

Moreno-Calvo, E., et al. (2020). Chiral Symmetry Breaking and Polymorphism in 1,1'-Binaphthyl Melt Crystallization. The Journal of Physical Chemistry B. Available at: [Link]

-

Miyano, S., & Tobita, M. (1981). Asymmetric Synthesis of Axially Dissymmetric 1,1′-Binaphthyls via an Intramolecular Ullmann Coupling Reaction. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Wikipedia. Ullmann reaction. Available at: [Link]

-

Kress, R. B., et al. (1980). Solid-state Resolution of Binaphthyl: Crystal and Molecular Structures of the Chiral (A)' Form and Racemic (B)' Form. Journal of the American Chemical Society. Available at: [Link]

-

Toda, F., et al. (1995). Optical Resolution of Binaphthyl and Biphenanthryl Diols by Inclusion Crystallization with N-Alkylcinchonidium Halides. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. Resolution of (±)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate. Organic Syntheses. Available at: [Link]

-

Ma, H., et al. (2024). Binaphthyl-based chiral covalent organic frameworks for chiral drug separation. PubMed. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

-

Agrawal, Y. K., et al. (2006). Enantiomeric separations of binaphthyl derivatives by capillary electrophoresis. Journal of Separation Science. Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

-

Ma, H., et al. (2024). Binaphthyl-based chiral covalent organic frameworks for chiral drug separation. ResearchGate. Available at: [Link]

-

Wikipedia. Isotopic labeling. Available at: [Link]

-

Analytical Sciences. (2008). Accurate Quantification of Polycyclic Aromatic Hydrocarbons in Environmental Samples Using Deuterium-labeled Compounds as Internal Standards. R Discovery. Available at: [Link]

-

MetwareBio. (2024). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Available at: [Link]

-

Peeters, E., et al. (2021). Deuterated polycyclic aromatic hydrocarbons: Revisited. Astronomy & Astrophysics. Available at: [Link]

-

Wang, Y., et al. (2023). Binaphthyl-Based Chiral Macrocyclic Hosts for the Selective Recognition of Iodide Anions. National Institutes of Health. Available at: [Link]

-

Taylor & Francis. Isotopic labeling – Knowledge and References. Available at: [Link]

-

Lockley, W. J. S. (1986). A convenient preparation of deuterated aromatic compounds. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 5. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. resolvemass.ca [resolvemass.ca]

physicochemical properties of 2,2'-Binaphthyl-D14

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Binaphthyl-D14

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and applications of 2,2'-Binaphthyl-D14, the deuterated analogue of 2,2'-Binaphthyl. While empirical data for the fully deuterated species is not broadly published, this document synthesizes information on the parent compound with the established principles of isotopic labeling to offer authoritative, field-proven insights. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards, metabolic tracers, or for kinetic isotope effect studies. The guide details core physical properties, presents robust analytical protocols for structural verification and purity assessment, and explores the compound's primary applications.

Introduction: The Significance of Deuteration in the Binaphthyl Scaffold

The 2,2'-binaphthyl framework is a foundational structure in materials science and asymmetric catalysis, prized for its rigid, chiral backbone.[1][2] The strategic replacement of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D) to create 2,2'-Binaphthyl-D14 introduces profound, albeit subtle, changes that are highly valuable in analytical and pharmaceutical sciences.[3] This process, known as deuteration, leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic reactions in which C-H bond cleavage is the rate-limiting step.[3]

The primary applications for 2,2'-Binaphthyl-D14 and similar deuterated polycyclic aromatic hydrocarbons (PAHs) fall into two main categories:

-

Metabolic Pathway and Pharmacokinetic Studies: By replacing hydrogen with deuterium, researchers can track the metabolic fate of a drug candidate containing the binaphthyl moiety, identify metabolites, and understand pharmacokinetic profiles without altering the parent molecule's fundamental pharmacology.[3][4]

-

Analytical Internal Standards: Due to their chemical similarity but different mass, deuterated compounds are the gold standard for use as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[5][6] They co-elute with the non-deuterated analyte but are easily distinguished by the mass spectrometer, enabling highly accurate and precise quantification.[5]

Core Physicochemical Properties: A Comparative Analysis

The bulk are expected to be nearly identical to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the substitution of 14 protium atoms with deuterium. The following table summarizes known data for 2,2'-Binaphthyl and the calculated or expected values for its D14 analogue.

| Property | 2,2'-Binaphthyl (Parent Compound) | 2,2'-Binaphthyl-D14 (Deuterated) | Rationale for D14 Value |

| Molecular Formula | C₂₀H₁₄[7][8] | C₂₀D₁₄ | All 14 hydrogen atoms are replaced with deuterium. |

| Molecular Weight | 254.33 g/mol [8][9] | Calculated: ~268.42 g/mol | Mass increase from the substitution of 14 H atoms (~1.008 Da) with 14 D atoms (~2.014 Da). |

| Appearance | White to light gray or yellowish crystalline solid.[1][10] | Expected: White to light gray or yellowish crystalline solid. | Isotopic substitution does not typically affect the macroscopic appearance or physical state. |

| Melting Point | 187 - 188.3 °C[7][8] | Expected: ~187 - 189 °C | Isotopic substitution has a minimal effect on bulk thermal properties like melting point. |

| Boiling Point | 452 °C[7] | Expected: ~452 °C | Similar to the melting point, the boiling point is not significantly altered by deuteration. |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; practically insoluble in water.[1] | Expected: Highly similar to the parent compound. | Polarity and intermolecular forces are largely unchanged, leading to comparable solubility profiles. |

Analytical Characterization: Protocols for Verification and Validation

Rigorous analytical characterization is essential to confirm the identity, purity, and degree of isotopic enrichment of 2,2'-Binaphthyl-D14.[11] A multi-technique approach combining mass spectrometry and NMR spectroscopy provides a self-validating system for quality control.[11]

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity

Expertise & Causality: Mass spectrometry is the definitive technique for confirming the molecular weight and assessing the success of the deuteration process. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can directly observe the mass increase from deuterium incorporation. The distribution of isotopic peaks provides a quantitative measure of enrichment.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of 2,2'-Binaphthyl-D14 in a suitable volatile solvent (e.g., dichloromethane or toluene). Create a dilute working solution (e.g., 10 µg/mL) from the stock.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[12]

-

GC Conditions:

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-350 m/z.

-

Source Temperature: 230 °C.

-

-

Data Analysis:

-

Confirm Retention Time: The retention time should be nearly identical to that of a non-deuterated 2,2'-binaphthyl standard.

-

Analyze Mass Spectrum: The primary molecular ion peak (M⁺) should appear at m/z ≈ 268.[9]

-

Assess Isotopic Purity: Scrutinize the molecular ion region for peaks at lower masses. The absence or minimal intensity of peaks at m/z 267 (D13), 266 (D12), and especially 254 (D0, non-deuterated) confirms high isotopic enrichment.

-

Caption: Workflow for GC-MS validation of 2,2'-Binaphthyl-D14.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expertise & Causality: While MS confirms the mass, NMR spectroscopy confirms the structure and the location of isotopic labels. For a fully deuterated compound, ¹H NMR serves as a powerful tool to verify the absence of protons, which is a direct measure of deuteration efficiency.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 2,2'-Binaphthyl-D14 in ~0.6 mL of a suitable deuterated solvent that does not have signals in the aromatic region (e.g., acetone-d6 or chloroform-d). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans (e.g., 64 or more) to achieve a high signal-to-noise ratio, which is critical for detecting very low levels of residual protons.

-

-

¹H NMR Data Analysis:

-

The spectrum should be devoid of signals in the aromatic region (typically 7.0-8.5 ppm for the parent compound).[13]

-

The only significant peak should be the TMS reference at 0 ppm and potentially a very small residual solvent peak (e.g., ~2.05 ppm for acetone-d5 in acetone-d6).[14] The presence of any other signals indicates incomplete deuteration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

The spectrum should show the correct number of carbon signals expected for the symmetric 2,2'-binaphthyl structure.

-

Due to C-D coupling, the signals may appear as multiplets (e.g., triplets for CD groups) and may be broader than in the protonated analogue.

-

Caption: NMR analysis workflow for structural confirmation.

Applications in Drug Development and Research

The unique properties of 2,2'-Binaphthyl-D14 make it an invaluable tool in modern pharmaceutical R&D.

Use as an Internal Standard in Quantitative Bioanalysis

Trustworthiness: The ideal internal standard (IS) behaves identically to the analyte during sample extraction, chromatography, and ionization, but is uniquely distinguishable. 2,2'-Binaphthyl-D14 fulfills this perfectly for its non-deuterated counterpart. It corrects for sample loss during preparation and variations in instrument response, ensuring the highest accuracy and precision in quantification.[6]

Caption: Use of 2,2'-Binaphthyl-D14 as an internal standard in LC-MS.

Probing Metabolic Pathways

Deuteration can significantly slow down metabolism mediated by cytochrome P450 enzymes where C-H bond cleavage is rate-limiting.[3] By strategically synthesizing a drug candidate with a deuterated binaphthyl core, researchers can:

-

Enhance Metabolic Stability: Increase the drug's half-life and overall exposure (AUC), potentially leading to less frequent dosing.[3][6]

-

Reduce Toxic Metabolites: Alter metabolic pathways to mitigate the formation of harmful byproducts.[3]

-

Elucidate Mechanisms: Compare the metabolic profiles of the deuterated and non-deuterated versions of a drug to pinpoint sites of metabolic attack.[4]

Conclusion

2,2'-Binaphthyl-D14 is a specialized chemical tool whose value is defined by the subtle yet powerful influence of isotopic substitution. While its bulk physical properties closely mirror those of the parent 2,2'-binaphthyl, its increased mass and the enhanced strength of its C-D bonds provide critical advantages for analytical and metabolic research. The rigorous application of orthogonal analytical techniques, namely mass spectrometry and NMR spectroscopy, is paramount to validating its identity and isotopic purity. For scientists in drug development and quantitative analysis, 2,2'-Binaphthyl-D14 serves as an indispensable component for achieving data of the highest accuracy, precision, and reliability.

References

-

2,2'-Dihydroxy-1,1'-binaphthyl - ChemBK. (2024). Retrieved from [Link]

-

2,2'-BINAPHTHYL - ChemBK. (2024). Retrieved from [Link]

-

2,2'-Binaphthalene - NIST WebBook. (n.d.). Retrieved from [Link]

-

2,2 -Binaphthyl - 612-78-2, C20H14, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Retrieved from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025). Retrieved from [Link]

-

Accurate Quantification of Polycyclic Aromatic Hydrocarbons in Environmental Samples Using Deuterium-labeled Compounds as Internal Standards - ResearchGate. (2025). Retrieved from [Link]

-

Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. (2018). Retrieved from [Link]

-

2,2'-Binaphthyl-1,1'-diol - PubChem. (n.d.). Retrieved from [Link]

-

(S)-(-)-2,2'-Dihydroxy-1,1'-binaphthyl | C20H14O2 - BuyersGuideChem. (n.d.). Retrieved from [Link]

-

2,2'-Binaphthalene | C20H14 | CID 69166 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis, Structure, and Reactivity of Binaphthyl Supported Dihydro[10][15]diazecines - MDPI. (n.d.). Retrieved from [Link]

-

(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Selective synthesis and (chir)optical properties of binaphthyl-based chiral carbon macrocycles - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (2025). Retrieved from [Link]

-

Applications of Deuterium in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

2,2'-Binaphthalene - NIST WebBook. (n.d.). Retrieved from [Link]

-

Oxidative Skeletal Rearrangement of 1,1'-Binaphthalene-2,2'-Diamines (BINAMs) via C–C Bond Cleavage and Nitrogen Migration - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- KR20220017746A - Method for analyzing deuterated benzene, method for selecting deuterated benzene for manufacturing deuterated compound and method for manufacturing deuterated compound - Google Patents. (n.d.).

-

(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

NMR Solvent data chart. (n.d.). Retrieved from [Link]

- WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents. (n.d.).

-

Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons - ResearchGate. (2018). Retrieved from [Link]

-

Rapid Characterization and Identification of Chemical Constituents in Gentiana radix before and after Wine-Processed by UHPLC-LTQ-Orbitrap MS n - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Selective synthesis and (chir)optical properties of binaphthyl-based chiral carbon macrocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2,2'-Binaphthalene [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 2,2'-Binaphthalene | C20H14 | CID 69166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. researchgate.net [researchgate.net]

- 13. 2,2'-binaphthalene(612-78-2) 1H NMR spectrum [chemicalbook.com]

- 14. bkinstruments.co.kr [bkinstruments.co.kr]

- 15. 2,2'-Dihydroxy-1,1'-binaphthyl(602-09-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Technical Guide to Determining the Solubility of 2,2'-Binaphthyl-D14 in Organic Solvents

Introduction: The Significance of 2,2'-Binaphthyl-D14 and Its Solubility Profile

In the landscape of modern chemical research and pharmaceutical development, isotopically labeled compounds serve as indispensable tools. 2,2'-Binaphthyl-D14, a deuterated analogue of 2,2'-binaphthyl, is a molecule of significant interest. The replacement of hydrogen with its heavier isotope, deuterium, provides a powerful yet subtle modification. This alteration, while minimally affecting the compound's chemical properties, can profoundly influence its metabolic fate by decelerating metabolic processes at the site of deuteration.[1][2] This "kinetic isotope effect" is a cornerstone of modern drug design, often leading to improved pharmacokinetic profiles.[1] Furthermore, deuterated compounds are invaluable as internal standards in quantitative mass spectrometry-based bioanalysis, offering a clear and distinct signal from their non-deuterated counterparts.[3][4]

2,2'-Binaphthyl itself is a chiral scaffold of immense importance in asymmetric catalysis and materials science.[5] Its derivatives are employed in the synthesis of chiral ligands for asymmetric reactions and in the development of liquid crystals.[5] The applications of its deuterated form, 2,2'-Binaphthyl-D14, therefore span from mechanistic studies in catalysis to serving as a stable internal standard in pharmacokinetic studies of novel therapeutics.

Physicochemical Principles Governing Solubility

2,2'-Binaphthyl-D14 is a polycyclic aromatic hydrocarbon (PAH).[6][7][8] Its structure, composed of two fused naphthalene rings, is nonpolar and lipophilic.[6] The solubility of such compounds is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

Key Factors Influencing Solubility:

-

Polarity: Nonpolar solutes like 2,2'-Binaphthyl-D14 will exhibit higher solubility in nonpolar or weakly polar organic solvents. Solvents that can engage in similar intermolecular interactions (van der Waals forces) with the aromatic rings will be more effective.

-

Molecular Weight and Size: Generally, for PAHs, aqueous solubility decreases as the molecular weight increases.[6][9] While this guide focuses on organic solvents, the large, rigid structure of binaphthyl will influence its interaction with solvent molecules.

-

Temperature: The dissolution of most solid compounds, including PAHs, is an endothermic process.[10] Therefore, solubility is expected to increase with rising temperature. This allows for techniques like recrystallization for purification.

Based on these principles, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of 2,2'-Binaphthyl-D14 in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Benzene | High | Similar nonpolar nature allows for effective van der Waals interactions. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The polarity of these solvents may be sufficient to dissolve the nonpolar solute. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The strong hydrogen bonding network of protic solvents may not be effectively disrupted by the nonpolar solute. |

| Highly Polar | Water | Insoluble | The nonpolar nature of 2,2'-Binaphthyl-D14 prevents it from dissolving in the highly polar, hydrogen-bonded network of water.[11] |

The following diagram illustrates the relationship between solvent polarity and the expected solubility of a nonpolar compound like 2,2'-Binaphthyl-D14.

Quantitative Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility.[12][13] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period until the solution is saturated. The concentration of the dissolved compound in the saturated solution then represents its solubility.

Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 2,2'-Binaphthyl-D14 into a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired organic solvent to each vial.

-

Include replicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. For compounds like PAHs, this may take 24 to 48 hours.[14] It is advisable to test different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the undissolved solid.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is vital to prevent overestimation of the solubility.

-

-

Analysis:

-

The concentration of 2,2'-Binaphthyl-D14 in the filtered supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy.

-

The following diagram outlines the workflow for the shake-flask method.

Quantitative Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy is a robust and accessible method for quantifying the concentration of aromatic compounds like 2,2'-Binaphthyl-D14, which are expected to have strong UV absorbance.[15] The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[16]

Protocol for UV-Vis Analysis:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 2,2'-Binaphthyl-D14 of a known concentration in the same solvent used for the solubility experiment.

-

Perform a series of serial dilutions to create a set of standard solutions with decreasing, known concentrations.

-

-

Generation of a Calibration Curve:

-

Determine the wavelength of maximum absorbance (λ_max) for 2,2'-Binaphthyl-D14 by scanning the UV spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution at the λ_max.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship. The equation of this line (y = mx + c, where y is absorbance and x is concentration) is the calibration curve.

-

-

Analysis of Saturated Samples:

-

The filtered supernatant from the shake-flask experiment may need to be diluted with the same solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) sample at the λ_max.

-

Use the equation of the calibration curve to calculate the concentration of 2,2'-Binaphthyl-D14 in the diluted sample.

-

Multiply by the dilution factor to determine the concentration of the original saturated solution. This value is the thermodynamic solubility.

-

The following diagram illustrates the process of quantitative analysis using UV-Vis spectroscopy.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A table is the most effective format for this purpose.

Table 2: Example of Solubility Data Presentation for 2,2'-Binaphthyl-D14 at 25°C

| Solvent | Relative Polarity¹ | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | 0.099 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 0.309 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran | 0.207 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 0.460 | [Experimental Value] | [Calculated Value] |

| Ethanol | 0.654 | [Experimental Value] | [Calculated Value] |

| Methanol | 0.762 | [Experimental Value] | [Calculated Value] |

| Water | 1.000 | [Experimental Value] | [Calculated Value] |

| ¹Relative polarity values are from established sources.[17] |

By generating and presenting data in this manner, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development efforts.

References

Sources

- 1. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2,2'-Binaphthyl | 612-78-2 [smolecule.com]

- 6. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 7. 2,2'-Binaphthalene | C20H14 | CID 69166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,2'-Binaphthalene [webbook.nist.gov]

- 9. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chembk.com [chembk.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. enamine.net [enamine.net]

- 15. longdom.org [longdom.org]

- 16. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 17. Reagents & Solvents [chem.rochester.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2'-Binaphthyl-D14

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of perdeuterated 2,2'-binaphthyl (2,2'-Binaphthyl-D14). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental considerations, and detailed spectral interpretation of this important deuterated aromatic compound. By combining established spectroscopic principles with projected data, this guide serves as a valuable resource for understanding the nuances of NMR spectroscopy of deuterated polycyclic aromatic hydrocarbons.

Introduction: The Significance of 2,2'-Binaphthyl-D14 in Modern Research

2,2'-Binaphthyl and its derivatives are cornerstones in various fields of chemistry, most notably in asymmetric catalysis where they serve as chiral ligands. The introduction of deuterium to create 2,2'-Binaphthyl-D14 offers several advantages in research and development. Deuterium labeling is a powerful tool in mechanistic studies, allowing for the elucidation of reaction pathways and the study of kinetic isotope effects. In pharmaceutical development, deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.

Understanding the NMR spectra of 2,2'-Binaphthyl-D14 is paramount for confirming its successful synthesis and for its application in further research. This guide will provide a detailed roadmap for acquiring and interpreting these spectra, even in the absence of readily available experimental data, by leveraging foundational NMR principles and data from its non-deuterated analogue.

Theoretical Framework: The Impact of Deuteration on NMR Spectra

The substitution of hydrogen (¹H) with deuterium (²H or D) has profound and predictable effects on both ¹H and ¹³C NMR spectra. A solid understanding of these principles is essential for the interpretation of the spectra of 2,2'-Binaphthyl-D14.

The Effect on ¹H NMR Spectra

The most immediate and obvious effect of deuteration on a ¹H NMR spectrum is the disappearance of signals corresponding to the replaced protons. Since deuterium resonates at a much different frequency than protons, a fully deuterated compound like 2,2'-Binaphthyl-D14 is expected to show no signals in its ¹H NMR spectrum, aside from any residual protonated impurities.[1]

The Quadrupolar Nature of Deuterium and its Influence

Deuterium is a quadrupolar nucleus, meaning it has a non-spherical distribution of charge in its nucleus. This property leads to efficient relaxation mechanisms, which can result in broader signals in deuterium NMR spectra.[1] While not directly observed in the ¹H or ¹³C spectra, this property is the reason why C-D couplings are often not resolved as sharp splittings in ¹³C NMR, but rather as broadened multiplets.

Isotope Effects on ¹³C NMR Chemical Shifts

Deuteration also induces small but measurable changes in the chemical shifts of the attached and nearby carbon atoms, known as isotope effects.[2]

-

One-bond isotope effect (¹JCD): The most significant effect is a slight upfield shift (to lower ppm) of the carbon signal directly attached to deuterium. This is due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond.[2]

-

Two-bond isotope effect (²JCCD): A smaller upfield shift can also be observed on the carbon atom two bonds away from the deuterium.

-

Long-range isotope effects: Effects beyond two bonds are generally negligible.

Changes in ¹³C Signal Multiplicity

In a proton-coupled ¹³C NMR spectrum, a carbon signal is split by the attached protons according to the n+1 rule. When protons are replaced by deuterium, the multiplicity of the carbon signal changes. A carbon attached to one deuterium (a CD group) will appear as a triplet (with a 1:1:1 intensity ratio) due to the spin-1 nature of deuterium.[3] In a proton-decoupled ¹³C NMR spectrum, which is the standard acquisition method, these C-D couplings are also decoupled, resulting in singlet signals for the deuterated carbons. However, the relaxation effects of deuterium can sometimes lead to broader signals compared to their protonated counterparts.

Experimental Protocols: A Roadmap to the Synthesis and NMR Analysis of 2,2'-Binaphthyl-D14

Proposed Synthesis of 2,2'-Binaphthyl-D14 via Catalytic H/D Exchange

This proposed synthesis leverages a heterogeneous catalyst for the exchange of hydrogen for deuterium using a deuterium source.

Workflow for the Synthesis of 2,2'-Binaphthyl-D14

Caption: Proposed workflow for the synthesis of 2,2'-Binaphthyl-D14.

Causality Behind Experimental Choices:

-

High-boiling solvent: Necessary to achieve the high temperatures required for efficient H/D exchange on an aromatic ring.

-

Heterogeneous catalyst: Simplifies purification as it can be easily removed by filtration. Platinum and palladium on carbon are well-known catalysts for hydrogenation and H/D exchange reactions.

-

Extended reaction time: The C-H bonds on an aromatic ring are strong, and thus a prolonged reaction time is necessary to achieve a high degree of deuteration.

-

Purification: Essential to remove any unreacted starting material and byproducts, ensuring the purity of the final product for accurate NMR analysis.

NMR Sample Preparation and Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified 2,2'-Binaphthyl-D14.

-

Dissolve the sample in a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired temperature range for the experiment.

-

Ensure the solvent contains a known internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Rationale: The primary purpose of this experiment is to confirm the absence of proton signals, thereby verifying the high degree of deuteration. Any observed signals would likely correspond to residual protonated starting material or impurities.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Rationale: This experiment will provide the chemical shifts of the deuterated carbon atoms.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as the relaxation of deuterated carbons can be less efficient than their protonated counterparts.

-

Predicted NMR Spectra and Interpretation

Based on the known spectra of 2,2'-binaphthyl and the principles of NMR of deuterated compounds, we can predict the ¹H and ¹³C NMR spectra of 2,2'-Binaphthyl-D14.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,2'-Binaphthyl-D14 is predicted to be a flat baseline with no significant signals, assuming a high level of deuteration. Any small peaks observed would indicate the presence of residual C-H bonds.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of 2,2'-Binaphthyl-D14 is expected to show a set of signals corresponding to the carbon skeleton of the molecule. The key differences from the spectrum of the non-deuterated compound will be in the chemical shifts and potentially the signal shapes.

Table 1: Comparison of Predicted ¹³C NMR Data for 2,2'-Binaphthyl and 2,2'-Binaphthyl-D14

| Carbon Position | 2,2'-Binaphthyl Chemical Shift (ppm) | Predicted 2,2'-Binaphthyl-D14 Chemical Shift (ppm) | Predicted Isotope Shift (ppm) |

| C1, C1' | ~128.3 | Slightly upfield of 128.3 | Negative |

| C2, C2' | ~138.7 | Slightly upfield of 138.7 | Negative |

| C3, C3' | ~126.1 | Slightly upfield of 126.1 | Negative |

| C4, C4' | ~127.8 | Slightly upfield of 127.8 | Negative |

| C5, C5' | ~125.8 | Slightly upfield of 125.8 | Negative |

| C6, C6' | ~126.4 | Slightly upfield of 126.4 | Negative |

| C7, C7' | ~128.0 | Slightly upfield of 128.0 | Negative |

| C8, C8' | ~126.2 | Slightly upfield of 126.2 | Negative |

| C9, C9' | ~133.6 | Slightly upfield of 133.6 | Negative |

| C10, C10' | ~132.6 | Slightly upfield of 132.6 | Negative |

Note: The chemical shifts for the non-deuterated 2,2'-binaphthyl are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Chemical Shifts: Each carbon signal in the spectrum of 2,2'-Binaphthyl-D14 is expected to be shifted slightly upfield (to a lower ppm value) compared to its position in the spectrum of the non-deuterated compound. This is the result of the one- and two-bond isotope effects.

-

Signal Multiplicity: In a standard proton-decoupled ¹³C NMR experiment, all carbon signals are expected to be singlets.

-

Signal Broadening: The signals for the deuterated carbons may be broader than their protonated counterparts due to the quadrupolar relaxation of deuterium.

Logical Relationship Diagram for Spectral Interpretation

Caption: Logical workflow for the confirmation of 2,2'-Binaphthyl-D14 structure.

Conclusion: A Powerful Analytical Tool

The ¹H and ¹³C NMR spectra of 2,2'-Binaphthyl-D14 provide a definitive means of confirming the successful synthesis and purity of this important deuterated compound. While the ¹H NMR spectrum serves as a quick and effective check for the degree of deuteration, the ¹³C NMR spectrum offers a more detailed fingerprint of the molecule, with subtle but informative isotope-induced shifts. This guide has provided a comprehensive framework for the synthesis, acquisition, and interpretation of these spectra, empowering researchers to confidently utilize 2,2'-Binaphthyl-D14 in their scientific endeavors. The principles and methodologies outlined herein are broadly applicable to the NMR analysis of other deuterated polycyclic aromatic hydrocarbons, making this a valuable resource for a wide range of chemical research.

References

-

Deuterium NMR - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]1]

-

Isotope effects on chemical shifts and coupling constants. (n.d.). Retrieved January 18, 2026, from [Link]2]

- Deuterated polycyclic aromatic hydrocarbons: Revisited. (2004). Astronomy & Astrophysics, 417(1), 169-177.

- Catalytic Asymmetric Hydrogenation of Naphthalenes. (2012).

- Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. (2021). ACS Omega, 6(30), 19895-19905.

-

13C NMR Substituent Effects on para-Substituted Tolans. (2020). University of Mississippi eGrove.[3]

- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179.

- Exchangeables Protons acquired in different Deuter

- The Transition State of PBLG Studied by Deuterium NMR. (2021). Molecules, 26(24), 7569.

-

13C-NMR Spectroscopy. (2022). Chemistry LibreTexts.[4]

- Isotope Effects on Chemical Shifts and Coupling Constants. (2007). eMagRes.

- Hydrogen/Deuterium-Isotope Effects on NMR Chemical Shifts and Symmetry of Homoconjugated Hydrogen-Bonded Ions in Polar Solution. (2018). The Journal of Physical Chemistry A, 122(1), 356-364.

-

Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. (2022). Molecules, 27(8), 2434.[5]

- Deuterium Isotope Fractionation of Polycyclic Aromatic Hydrocarbons in Meteorites as an Indicator of Interstellar/Protosolar Processing History. (2020). The Astrophysical Journal, 894(2), 118.

- Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. (2016). Journal of the American Chemical Society, 138(4), 1479-1482.

- The Use of Deuterium in ¹H NMR Spectroscopy. (2014). Chemistry LibreTexts.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2021).

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. (2008). Molecules, 13(12), 3026-3047.

- Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs)

- 1,1'-BINAPHTHYL(604-53-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Kinetic study of naphthalene hydrogenation over Pt/Al₂O₃ catalyst. (1995). Industrial & Engineering Chemistry Research, 34(3), 767-774.

- Deuterated polycyclic aromatic hydrocarbons: Revisited. (n.d.). Astronomy & Astrophysics.

- Hydrogen (Proton, Deuterium and Tritium) NMR. (n.d.). University of Ottawa.

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Mass Spectrum of 2,2'-Binaphthyl-D14

Introduction

In the landscape of modern analytical chemistry, particularly within pharmaceutical development and metabolic research, stable isotope-labeled internal standards are indispensable tools for achieving quantitative accuracy.[1] 2,2'-Binaphthyl-D14, the fully deuterated analog of 2,2'-binaphthyl, serves as a high-fidelity internal standard for mass spectrometry-based assays. Its utility stems from its chemical similarity to the non-labeled analyte, while its distinct mass allows for clear differentiation and correction for matrix effects and instrumental variability.[1]

Core Principles: The Impact of Deuteration on Mass Spectra

Deuterium labeling is a powerful technique used to elucidate fragmentation mechanisms and create ideal internal standards for quantitative mass spectrometry.[1][2] The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), introduces a predictable mass shift in the molecular ion and any fragment ions containing the label.

The C-D bond is slightly stronger and has a lower vibrational zero-point energy than the C-H bond. This "isotope effect" can subtly influence fragmentation pathways, sometimes leading to a lower propensity for cleavage at a C-D bond compared to a C-H bond. However, for high-energy ionization techniques like Electron Ionization (EI), the fundamental fragmentation patterns of the carbon skeleton are generally preserved.[3] For 2,2'-Binaphthyl-D14, we anticipate a mass spectrum that mirrors the fragmentation of 2,2'-binaphthyl but with all masses shifted to reflect the presence of 14 deuterium atoms.

Predicted Mass Spectrum of 2,2'-Binaphthyl-D14

The analysis begins with the known mass spectrum of the non-deuterated parent compound, 2,2'-Binaphthyl (C₂₀H₁₄), which has a molecular weight of 254.33 g/mol .[4][5][6] Its EI mass spectrum is characterized by a highly stable and abundant molecular ion (M⁺˙) peak at m/z 254, a hallmark of aromatic compounds.[3][7]

For 2,2'-Binaphthyl-D14 (C₂₀D₁₄), each of the 14 hydrogen atoms is replaced by a deuterium atom. This results in a molecular weight of 268.41 g/mol .

Key Predicted Features:

-

Molecular Ion (M⁺˙): The molecular ion peak is predicted to be the base peak (most intense peak) in the spectrum, appearing at m/z 268 . The high stability of the binaphthyl aromatic system minimizes initial fragmentation, leading to a very prominent molecular ion.

-

Isotopic Peaks: The molecular ion will be accompanied by isotopic peaks at M+1 (m/z 269) and M+2 (m/z 270), primarily due to the natural abundance of ¹³C.

-

Fragmentation: Fragmentation of polycyclic aromatic hydrocarbons (PAHs) under EI is typically limited and often involves the loss of neutral molecules or rearrangements.[3] We can predict key fragments by analogy to the non-deuterated compound and considering the deuterium labels.

Proposed Fragmentation Pathway

The primary fragmentation events for aromatic systems often involve the loss of small, stable neutral species. For 2,2'-Binaphthyl-D14, the key fragmentation is the cleavage of the C-C bond linking the two naphthyl rings, which is the most labile bond in the structure.

Caption: Proposed EI fragmentation of 2,2'-Binaphthyl-D14.

Table of Predicted Mass Spectral Data

The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their proposed identities for 2,2'-Binaphthyl-D14.

| m/z (Predicted) | Ion Formula | Identity | Comments |

| 268 | [C₂₀D₁₄]⁺˙ | Molecular Ion | Expected to be the base peak due to high aromatic stability. |

| 266 | [C₂₀D₁₂]⁺˙ | [M-D₂]⁺˙ | Loss of a neutral deuterium molecule (D₂). |

| 135 | [C₁₀D₇]⁺ | Deuterated Naphthyl Cation | Resulting from cleavage of the bond between the two rings. |

| 134 | [C₁₀D₆]⁺˙ | [M/2 - D]⁺˙ | Loss of a deuterium radical from the deuterated naphthalene ion. |

Experimental Protocol for Mass Spectrum Acquisition

This section provides a detailed methodology for acquiring the EI mass spectrum of 2,2'-Binaphthyl-D14 using Gas Chromatography-Mass Spectrometry (GC-MS), a standard and highly effective technique for volatile and semi-volatile aromatic compounds.[8]

Workflow Diagram

Caption: Standard workflow for GC-MS analysis of 2,2'-Binaphthyl-D14.

Step-by-Step Methodology

1. Materials and Reagents:

-

2,2'-Binaphthyl-D14 solid standard

-

High-purity solvent (e.g., Toluene or Dichloromethane, HPLC or GC grade)

-

Autosampler vials with septa

-

Micropipettes

2. Sample Preparation:

-

Accurately weigh approximately 1 mg of 2,2'-Binaphthyl-D14.

-

Transfer the solid to a 2 mL autosampler vial.

-

Add 1 mL of the chosen solvent to create a ~1 mg/mL stock solution.

-

Cap the vial and vortex thoroughly for 30 seconds to ensure complete dissolution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

3. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or TOF mass analyzer.

-

GC Column: HP-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection:

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

Mode: Splitless (to enhance sensitivity for low concentrations)

-

-

Oven Temperature Program:

-

Initial Temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase to 300 °C at a rate of 20 °C/min.

-

Final Hold: Hold at 300 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

4. Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is the standard energy for EI, which generates reproducible fragmentation patterns and allows for library matching.[8]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500. This range will comfortably include the molecular ion and all significant fragments.[8]

-

Solvent Delay: 3-5 minutes (to prevent the solvent peak from saturating the detector).

5. Data Analysis:

-

Following data acquisition, identify the chromatographic peak corresponding to 2,2'-Binaphthyl-D14.

-

Extract the mass spectrum from the apex of this peak.

-

Analyze the spectrum to identify the molecular ion peak (m/z 268) and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern to confirm the identity and purity of the compound.

Conclusion

This guide provides a predictive framework for understanding the mass spectrum of 2,2'-Binaphthyl-D14. By leveraging the known behavior of its non-deuterated analog and the fundamental principles of mass spectrometry, we can confidently anticipate a dominant molecular ion at m/z 268 and a fragmentation pattern characterized by the cleavage of the central C-C bond. The detailed GC-MS protocol offers a robust, field-proven method for obtaining a high-quality experimental spectrum. This information is critical for researchers utilizing 2,2'-Binaphthyl-D14 as an internal standard, enabling them to verify its identity and ensure the integrity of their quantitative analyses.

References

-

Balbeur, D., Dehareng, D., & De Pauw, E. (2010). Identification of fragmentation channels of dinucleotides using deuterium labeling. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Kuhns, D. W. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Available at: [Link]

-

Alamillo, J., et al. (2025). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. bioRxiv. Available at: [Link]

-

Wei, H., et al. (2014). Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications. PMC. Available at: [Link]

-

NIST. (n.d.). 2,2'-Binaphthalene - Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]

-

ChemBK. (2024). 2,2'-Dihydroxy-1,1'-binaphthyl. Available at: [Link]

-

PubChem. (n.d.). 2,2'-Binaphthyl-1,1'-diol. National Institutes of Health. Available at: [Link]

-

NIST. (n.d.). 2,2'-Binaphthalene. NIST WebBook. Available at: [Link]

-

ChemBK. (2024). 2,2'-BINAPHTHYL. Available at: [Link]

-

NIST. (n.d.). 2,2'-Binaphthalene. NIST WebBook. Available at: [Link]

-

NIST. (n.d.). 2,2'-Binaphthalene. NIST WebBook. Available at: [Link]

-

Correia, A. M., et al. (2022). Deuterium Isotope Fractionation of Polycyclic Aromatic Hydrocarbons in Meteorites as an Indicator of Interstellar/Protosolar Processing History. NASA Technical Reports Server. Available at: [Link]

-

Doney, K. D., et al. (2017). Deuterated polycyclic aromatic hydrocarbons: Revisited. Astronomy & Astrophysics. Available at: [Link]

-

Yin, S., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Li, A. (2025). Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: Constraints from the Orion Bar as Observed by the James Webb Space Telescope. arXiv. Available at: [Link]

-

Sparkman, O. D. (2012). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]

-

Dadfarnia, S., et al. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. MDPI. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,2'-Binaphthalene [webbook.nist.gov]

- 5. 2,2'-Binaphthalene [webbook.nist.gov]

- 6. 2,2'-Binaphthalene [webbook.nist.gov]

- 7. 2,2'-Binaphthalene [webbook.nist.gov]

- 8. Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry [mdpi.com]

Navigating the Isotopic Landscape: A Technical Guide to 2,2'-Binaphthyl-D14 for Researchers and Drug Development Professionals

In the pursuit of scientific advancement, particularly within pharmaceutical research and development, the precision and reliability of analytical methodologies are paramount. The use of stable isotope-labeled internal standards in mass spectrometry has become a cornerstone of robust quantitative analysis. This guide provides an in-depth technical overview of 2,2'-Binaphthyl-D14, a deuterated analogue of 2,2'-binaphthyl, designed for researchers, scientists, and drug development professionals. We will explore its commercial availability, synthesis, quality control, and practical applications, offering field-proven insights to ensure the integrity of your research.

The Critical Role of Deuterated Standards in Modern Analytics

The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, confers a mass shift that is readily detectable by mass spectrometry without significantly altering the physicochemical properties of the molecule. This principle is the foundation of isotope dilution mass spectrometry (IDMS), a technique that offers unparalleled accuracy in quantification. Deuterated internal standards, such as 2,2'-Binaphthyl-D14, co-elute with their non-deuterated counterparts during chromatographic separation and experience similar ionization efficiencies and matrix effects.[1][2] By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, injection volume, or instrument response can be effectively normalized, leading to highly reliable and reproducible data.[3][4]

Commercial Suppliers and Product Specifications

2,2'-Binaphthyl-D14 is a specialized chemical available from a select number of commercial suppliers who focus on stable isotope-labeled compounds. Leading suppliers include CDN Isotopes and Toronto Research Chemicals (TRC). When sourcing this compound, it is crucial to consider not only the price but also the isotopic purity, chemical purity, and the comprehensiveness of the analytical data provided.

| Supplier | Product Name | CAS Number | Molecular Weight | Isotopic Enrichment |

| CDN Isotopes | 2,2'-Dinaphthyl-d14 | 210487-05-1 | 268.42 | ≥98 atom % D |

| Toronto Research Chemicals | 2,2'-Binaphthyl-d14 | 210487-05-1 | 268.42 | Not specified |

| Traxal Technologies | 2,2'-Binaphthyl-d14 | 210487-05-1 | 268.42 | Not specified |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Isotopic Labeling

While specific proprietary synthesis methods for 2,2'-Binaphthyl-D14 are not always publicly disclosed by commercial suppliers, a general understanding of the synthetic routes for deuterated aromatic compounds provides valuable insight into the potential manufacturing processes and the origin of possible impurities. A common and effective method for the deuteration of aromatic compounds is through acid-catalyzed isotopic exchange with a deuterium source, such as deuterated water (D₂O) or deuterated acids.[5][6]

A plausible synthetic approach for 2,2'-Binaphthyl-D14 involves the direct H-D exchange of 2,2'-binaphthyl. This can be achieved by heating the parent compound in the presence of a deuterated acid catalyst, such as D₂SO₄ or CF₃COOD, with D₂O as the deuterium source.[5][7] Another approach could involve a transition metal-catalyzed H-D exchange.[6] The efficiency of the deuteration is influenced by factors such as reaction temperature, time, and the strength of the acid catalyst. Multiple rounds of exchange may be necessary to achieve high levels of isotopic enrichment.

Caption: A generalized workflow for the synthesis of 2,2'-Binaphthyl-D14 via acid-catalyzed H-D exchange.

Quality Control and Analytical Characterization

Ensuring the chemical and isotopic purity of 2,2'-Binaphthyl-D14 is critical for its effective use as an internal standard. Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) detailing the results of various analytical tests.[8][9] The key quality control parameters include:

-

Identity Confirmation: The structure of the compound is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[10][11]

-

Chemical Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection, which separates the main compound from any non-deuterated or other chemical impurities.

-

Isotopic Purity and Enrichment: The degree of deuteration is a critical parameter. It is determined by mass spectrometry, which measures the relative abundance of the fully deuterated molecule compared to partially deuterated or non-deuterated species.[12][13] NMR spectroscopy, particularly ²H NMR, can also be used to confirm the positions and extent of deuteration.[14]

Representative Certificate of Analysis Data:

| Test | Method | Specification | Result |

| Appearance | Visual | White to off-white solid | Conforms |

| Identity | ¹H NMR, MS | Conforms to structure | Conforms |

| Chemical Purity | HPLC (UV, 254 nm) | ≥98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥98 atom % D | 99.2 atom % D |

| Residual Solvents | ¹H NMR | As per USP <467> | Conforms |

Applications in Mass Spectrometry-Based Analysis

The primary application of 2,2'-Binaphthyl-D14 is as an internal standard in quantitative mass spectrometry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.[15] Its utility spans various fields, including:

-

Pharmaceutical Analysis: In drug metabolism and pharmacokinetic (DMPK) studies, 2,2'-Binaphthyl-D14 can be used as an internal standard for the quantification of binaphthyl-containing compounds or other structurally similar analytes in biological matrices such as plasma, urine, and tissue homogenates.[16]

-

Environmental Analysis: Polycyclic aromatic hydrocarbons (PAHs) are common environmental pollutants. Deuterated PAHs, including deuterated binaphthyls, are essential internal standards for the accurate quantification of these contaminants in environmental samples like soil, water, and air.

Experimental Protocol: Use of 2,2'-Binaphthyl-D14 as an Internal Standard in LC-MS/MS

This protocol outlines a general procedure for using 2,2'-Binaphthyl-D14 as an internal standard for the quantification of an analyte in a biological matrix.

Step 1: Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2,2'-Binaphthyl-D14 and dissolve it in the same solvent as the analyte to a final volume of 1 mL.

-

Analyte Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with the solvent to achieve the desired concentration range.

-

Internal Standard Working Solution: Dilute the internal standard stock solution to a concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL).

Step 2: Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological sample (e.g., plasma), calibration standard, or quality control sample in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (or another suitable protein precipitation solvent) to precipitate the proteins.[17]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Caption: A typical sample preparation workflow using protein precipitation with a deuterated internal standard.

Step 3: LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is often suitable for aromatic compounds.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.

-

MS System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the analyte and the internal standard. This involves monitoring a specific precursor ion to product ion transition for each compound.

Step 4: Data Analysis

-

Integrate the peak areas of the analyte and the internal standard in the chromatograms.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Handling and Storage

To maintain the integrity of 2,2'-Binaphthyl-D14, proper handling and storage are essential. Deuterated compounds can be susceptible to isotopic exchange with atmospheric moisture, especially if they contain labile deuterium atoms. Although the deuterium atoms on the aromatic rings of 2,2'-Binaphthyl-D14 are generally stable, it is good practice to store the compound in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Conclusion

2,2'-Binaphthyl-D14 is a valuable tool for researchers and drug development professionals who require accurate and precise quantification of binaphthyl-containing or structurally related compounds. By understanding its commercial sources, synthesis, quality control parameters, and proper application as an internal standard in mass spectrometry, scientists can significantly enhance the reliability and robustness of their analytical data. The use of high-purity, well-characterized deuterated standards is a critical component of generating high-quality data that can withstand scientific and regulatory scrutiny.

References

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?

- Development of Flow Synthesis Method for Deuterated Arom

- KR101538534B1 - Method for preparing deuterated aromatic compounds - Google P

- Isotopic Purity Using LC-MS - ResolveMass Labor

- Application Note and Protocols for LC-MS Analysis using a Deuter

- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide - Benchchem.

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed.

- CN118955232A - A method for synthesizing deuterated aromatic compounds - Google P

- Determination of Isotopic Purity by Accur

- Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry.

- Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchG

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffili

- Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D 2 O as Deuterium Source - Organic Chemistry Portal.

- Protocol for Using Deuterated Standards in Mass Spectrometry - Benchchem.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google P

- CASE STUDY - Determination of Isotopic Purity by Accur

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Labor

- NMR spectroscopy: Quality control of pharmaceutical products.

- applications of quantitative d-nmr in analysis of deuterium enriched compounds - Sigma-Aldrich.

- Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility.

- Sample preparation for mass spectrometry - Thermo Fisher Scientific.

- How to optimize your sample preparation technique for mass spectrometry - Blog.

- CERTIFIC

- XXII.